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molecular formula C2H2CaO6 B1247013 Calcium bicarbonate CAS No. 3983-19-5

Calcium bicarbonate

Cat. No. B1247013
M. Wt: 162.11 g/mol
InChI Key: NKWPZUCBCARRDP-UHFFFAOYSA-L
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Patent
US06706197B2

Procedure details

Carbonic acid sometimes separates into a univalent hydrogen cation (H+) and a univalent bicarbonate anion (HCO3−). The free hydrogen cations combine with the free hydroxide anions formed by the separation of the calcium hydroxide created by the reaction of calcium oxide with water described above, and the free calcium cations combine with the free bicarbonate anions to form calcium bicarbonate:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2:2].[OH-].[Ca+2].[OH-].[C:6](=[O:9])([OH:8])[O-:7]>O>[C:6](=[O:7])([OH:9])[O-:8].[Ca+2:2].[C:6](=[O:7])([OH:9])[O-:8] |f:0.1,2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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